Boc-N-Methyl-Arginine with the methoxy-2,3,6-trimethylbenzenesulfonyl protecting group, commonly referred to as Boc-N-Me-Arg(Mtr)-OH, is a derivative of the amino acid arginine. This compound is notable for its application in peptide synthesis, particularly in the solid-phase peptide synthesis method. The Boc (tert-butyloxycarbonyl) protecting group is widely utilized in organic chemistry due to its stability and ease of removal under acidic conditions. The Mtr (methoxy-2,3,6-trimethylbenzenesulfonyl) group provides additional protection for the guanidino side chain of arginine, enhancing the compound's utility in synthesizing complex peptides.
Boc-N-Methyl-Arginine is classified as a protected amino acid. It is derived from arginine, an essential amino acid involved in various biological processes. The compound can be sourced from chemical suppliers specializing in peptide synthesis reagents, such as Advanced ChemTech and Merck Millipore. Its chemical structure can be represented by the formula with a molecular weight of 500.6 g/mol .
The synthesis of Boc-N-Methyl-Arginine typically involves several steps, including the protection of the amino group and the introduction of the methoxy-2,3,6-trimethylbenzenesulfonyl group. The following outlines a general approach:
These methods are well-documented in literature related to peptide synthesis and protecting group chemistry .
The molecular structure of Boc-N-Methyl-Arginine can be represented as follows:
Boc-N-Methyl-Arginine participates in various chemical reactions typical for amino acids and peptide synthesis:
These reactions are crucial for constructing peptides while maintaining the integrity of sensitive functional groups .
The mechanism of action for Boc-N-Methyl-Arginine primarily revolves around its role as a building block in peptide synthesis:
This process highlights how protecting groups facilitate selective reactivity during peptide assembly while minimizing unwanted side reactions .
These properties make Boc-N-Methyl-Arginine suitable for various synthetic applications while ensuring compatibility with standard laboratory practices .
Boc-N-Methyl-Arginine is primarily used in scientific research and pharmaceutical development:
Boc-N-Me-Arg(Mtr)-OH is systematically named:(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-{[(4-methoxy-2,3,6-trimethylphenyl)sulfonyl]amino}pentanoic acid [1]. Its molecular structure integrates three key functional elements:
The stereochemistry at the α-carbon is exclusively S-configured. The carboxylic acid terminus enables carbodiimide- or uronium-based activation for peptide coupling. The Mtr group’s electron-withdrawing benzenesulfonyl moiety reduces the guanidine’s basicity (pKa ~10–11 vs. >12.5 in unprotected arginine), minimizing side reactions during synthesis [5].
Arginine protection has evolved to address two core challenges: δ-lactam formation (cyclic amide side product during activation) and ornithine byproducts (degradation during deprotection) [5]. Key milestones include:
Table 1: Evolution of Arginine Side-Chain Protecting Groups
Group | Full Name | Removal Conditions | Key Limitations |
---|---|---|---|
Tos | Tosyl | HF/TFMSA | Trp modification; harsh cleavage |
Mtr | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | TFA/thioanisole | Slow removal; scavengers required |
Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | ≥95% TFA | Industry standard; high cost |
The Mtr group (introduced 1983) bridged Tos and Pbf technologies, offering milder acid lability than Tos but requiring prolonged TFA treatments (~6–8 hours) compared to Pbf’s rapid cleavage (<3 hours) [1] [5] [7].
Boc chemistry uses acid-labile α-amino protection (removed with TFA/DCM) orthogonal to benzyl-based side-chain groups (cleaved with HF). The Boc/Mtr combination enables:
Mtr’s bulkiness suppresses guanidine acylation or lactamization but may hinder coupling in sterically congested sequences. In Boc-Arg(Mtr)-OH, δ-lactam formation is reduced to <1% versus ~5–15% in unprotected analogs [5].
Incorporating N-methyl and bulky Mtr groups presents dual synthetic hurdles:
Optimal routes start from N-Me-Arg-OH, with sequential protection:
N-methylation prior to Mtr installation is critical—direct alkylation of Mtr-protected arginine is impeded by steric bulk [6].
Boc-N-Me-Arg(Mtr)-OH’s primary utility is synthesizing peptides with:
In cyclic RGD peptides or macrocyclic antibiotics, N-Me-Arg suppresses δ-lactamization during activation—a prevalent side reaction in N-unmethylated analogs. Studies show 5–10× lower lactam levels when N-Me-Arg(Mtr) replaces Arg(Pbf) in difficult couplings [5] [7].
Table 2: Key Applications of Boc-N-Me-Arg(Mtr)-OH
Application | Benefit | Example Targets |
---|---|---|
Peptide stapling | Stabilizes α-helical folds | i,i+7 Stapled Bcl-2 inhibitors |
Cyclic disulfides | Prevents lactam side reactions | Conotoxins; α-thrombin inhibitors |
CPP design | Enhances cellular uptake | TAT analogs with >50× improved uptake |
Solubility: Highly soluble in polar aprotic solvents (DMF, NMP) but insoluble in ether or alkanes. Solubility in DMF exceeds 0.5 M, critical for SPPS stock solutions [1].Stability: The Mtr group hydrolyzes slowly in TFA (t₁/₂ ~2 hours at 25°C). Solutions in DMF/NMP are stable for >72 hours at 25°C—superior to Boc₂-Arg-OH, which degrades to mono-Boc within 48 hours [5].Optical Rotation: [α]D25 = +3.0° to +5.0° (c=1 in MeOH), consistent with L-configuration [1] [4].
Table 3: Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Molecular Weight | 513.6 g/mol | — |
Form | White crystalline powder | Visual |
Purity | ≥98% (HPLC) | Area % at 220 nm |
Solubility | ≥0.5 M in DMF | 25°C |
Storage | 15–25°C | Desiccated |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3